Methyl 1-(6-chloropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate
Overview
Description
“Methyl 1-(6-chloropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a methyl ester group, a cyclopropyl group, and a 6-chloropyridin-2-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a 1,3-ketoester with hydrazine. The 6-chloropyridin-2-yl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a cyclopropyl group, and a 6-chloropyridin-2-yl group. The pyrazole ring is a five-membered ring with two nitrogen atoms. The cyclopropyl group is a three-membered carbon ring, and the 6-chloropyridin-2-yl group is a pyridine ring with a chlorine atom at the 6-position .Chemical Reactions Analysis
As an organic compound, “this compound” could undergo various chemical reactions. The chlorine atom on the pyridine ring might make it susceptible to nucleophilic substitution reactions. The ester group could undergo hydrolysis, transesterification, and other reactions typical of esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As an organic compound, it would likely be insoluble in water but soluble in organic solvents. The presence of the polar ester group might increase its solubility in polar organic solvents .Scientific Research Applications
Synthesis and Structural Analysis
The compound Methyl 1-(6-chloropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate and its derivatives are primarily involved in synthesis and structural analysis. Li-qun Shen et al. (2012) focused on synthesizing and characterizing new pyrazole derivatives, emphasizing their molecular structure, analyzed through X-ray diffraction and compared with density-functional-theory (DFT) calculations. The study also explored the thermodynamic properties and tautomeric forms of the compounds, indicating the stability and formation likelihood of different variants (Shen et al., 2012).
Anticancer Activity
A significant area of application for this compound derivatives is in the field of anticancer research. Yanhui Qiao et al. (2021) synthesized novel complexes based on derivatives of this compound, evaluating their in vitro cytotoxicities against various cell lines and observing cell apoptosis induced by the compounds. The study provided insights into the potential anticancer applications of these complexes (Qiao et al., 2021).
Kanubhai D. Katariya et al. (2021) explored the synthesis of heterocyclic compounds, including pyrazoline and pyridine, which were evaluated for their anticancer activity against a panel of 60 cancer cell lines. The compounds showed promising results, highlighting their potential as pharmaceutical drugs (Katariya et al., 2021).
Synthesis and Biological Activities
The derivatives of this compound have been utilized in the synthesis of a wide range of compounds with potential biological activities. Yan Zhang et al. (2019) synthesized a series of novel compounds starting from ethyl N-pyridylpyrazole carboxylate. The resulting compounds exhibited insecticidal and fungicidal activities, showing their potential in agricultural applications (Zhang et al., 2019).
Mechanism of Action
Without specific context, it’s challenging to determine the exact mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism would depend on the biological target it interacts with. If it’s intended for use in materials science, its properties would depend on the specific application .
Future Directions
The future directions for this compound would depend on its intended use. If it shows promising activity in a pharmaceutical context, future research might involve optimizing its structure for better activity or lower side effects. If it’s intended for use in materials science, future research might involve incorporating it into various materials and testing their properties .
Properties
IUPAC Name |
methyl 1-(6-chloropyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-13(18)9-7-15-17(12(9)8-5-6-8)11-4-2-3-10(14)16-11/h2-4,7-8H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRVEUOGPKCDEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=NC(=CC=C2)Cl)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674879 | |
Record name | Methyl 1-(6-chloropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-34-3 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-(6-chloro-2-pyridinyl)-5-cyclopropyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-(6-chloropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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